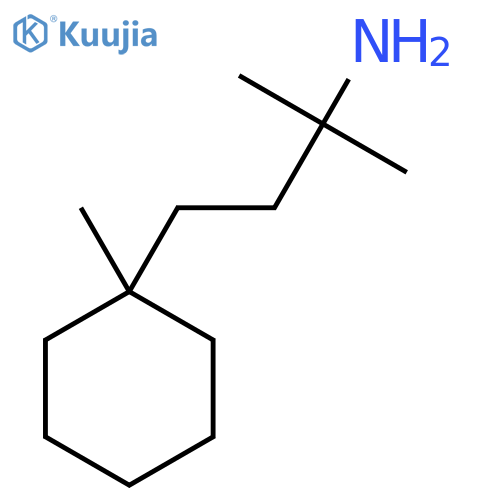Cas no 2228279-88-5 (2-methyl-4-(1-methylcyclohexyl)butan-2-amine)

2228279-88-5 structure
商品名:2-methyl-4-(1-methylcyclohexyl)butan-2-amine
2-methyl-4-(1-methylcyclohexyl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-methyl-4-(1-methylcyclohexyl)butan-2-amine
- 2228279-88-5
- EN300-2001085
-
- インチ: 1S/C12H25N/c1-11(2,13)9-10-12(3)7-5-4-6-8-12/h4-10,13H2,1-3H3
- InChIKey: WIRKJUUCTWUABG-UHFFFAOYSA-N
- ほほえんだ: NC(C)(C)CCC1(C)CCCCC1
計算された属性
- せいみつぶんしりょう: 183.198699802g/mol
- どういたいしつりょう: 183.198699802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
2-methyl-4-(1-methylcyclohexyl)butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2001085-0.25g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 0.25g |
$1104.0 | 2023-09-16 | ||
| Enamine | EN300-2001085-1.0g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 1g |
$1157.0 | 2023-05-26 | ||
| Enamine | EN300-2001085-0.05g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 0.05g |
$1008.0 | 2023-09-16 | ||
| Enamine | EN300-2001085-0.1g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 0.1g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-2001085-2.5g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 2.5g |
$2351.0 | 2023-09-16 | ||
| Enamine | EN300-2001085-5.0g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 5g |
$3355.0 | 2023-05-26 | ||
| Enamine | EN300-2001085-10.0g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 10g |
$4974.0 | 2023-05-26 | ||
| Enamine | EN300-2001085-0.5g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 0.5g |
$1152.0 | 2023-09-16 | ||
| Enamine | EN300-2001085-10g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 10g |
$5159.0 | 2023-09-16 | ||
| Enamine | EN300-2001085-1g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 1g |
$1200.0 | 2023-09-16 |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
2228279-88-5 (2-methyl-4-(1-methylcyclohexyl)butan-2-amine) 関連製品
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
